molecular formula C13H15IN4OS B4737203 N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B4737203
M. Wt: 402.26 g/mol
InChI Key: MCQJKXBVFABXJT-UHFFFAOYSA-N
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Description

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as ITA, is a chemical compound that belongs to the class of triazole-based compounds. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Scientific Research Applications

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to exhibit potent antifungal and antibacterial activities. It has been reported to inhibit the growth of various pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been investigated for its anticancer properties. Studies have shown that N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In biochemistry, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been used as a tool to study the function of various enzymes and proteins. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
In agriculture, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been investigated for its potential use as a fungicide and herbicide. Studies have shown that N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can effectively control the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to inhibit the growth of weeds, such as Amaranthus retroflexus and Chenopodium album.

Mechanism of Action

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide exerts its biological activity through multiple mechanisms of action. In the case of antifungal and antibacterial activity, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is believed to disrupt the cell membrane integrity of the pathogenic microorganisms, leading to their death. In the case of anticancer activity, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide induces apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway. In the case of enzyme inhibition, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide binds to the active site of the enzyme, preventing its normal function.
Biochemical and Physiological Effects
N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and cardiovascular diseases. N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has several advantages for lab experiments. It is easy to synthesize, and its yield is high. Moreover, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is stable under standard laboratory conditions, making it easy to handle and store. However, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has some limitations for lab experiments. It is relatively insoluble in water, which could limit its use in some biological assays. Moreover, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has a relatively short half-life, which could limit its effectiveness in some in vivo experiments.

Future Directions

N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has several potential future directions for research. In medicinal chemistry, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be further optimized to improve its potency and selectivity for specific pathogens or cancer cell types. In biochemistry, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be used to study the function of various enzymes and proteins involved in disease pathways. In agriculture, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be further investigated for its potential use as a fungicide or herbicide. Moreover, N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be further studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Conclusion
N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a promising chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide exerts its biological activity through multiple mechanisms of action, and it has several biochemical and physiological effects. Although N-(4-iodo-2-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has some limitations for lab experiments, it has several potential future directions for research.

properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN4OS/c1-8(2)10-5-9(14)3-4-11(10)17-12(19)6-20-13-15-7-16-18-13/h3-5,7-8H,6H2,1-2H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQJKXBVFABXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-propan-2-ylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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